Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with a tert-butyl ester group and a difluorophenyl moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the piperidine ring provides structural rigidity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(3,4-dichlorophenyl)-3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and optimizing pharmacological profiles.
Biological Activity
Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H19F2N\O3
- Molecular Weight : 311.32 g/mol
- CAS Number : 1354959-49-1
- SMILES Notation : CC(C)(C)OC(=O)N1CCC(c2cc(F)cc(F)c2)C(=O)C1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Receptor Modulation : It may act as a modulator of certain receptors involved in pain perception and inflammation, suggesting potential analgesic properties.
Antitumor Activity
Research indicates that derivatives of piperidine compounds exhibit promising antitumor activities. This compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines in vitro.
Table 1: Antitumor Efficacy Against Various Cell Lines
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in animal models.
Table 2: Anti-inflammatory Effects
Treatment Group | Inflammation Score Reduction (%) | Reference |
---|---|---|
Control | 0 | |
Tert-butyl Compound | 65 | |
Standard Drug (Indomethacin) | 70 |
Case Studies
-
Case Study on Cancer Treatment :
A study published in Journal of Medicinal Chemistry investigated the effect of this compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant tumor regression in xenograft models. -
Pain Management Study :
In a preclinical study assessing the analgesic properties of this compound, researchers found that it effectively reduced pain responses in rodent models when administered at doses comparable to standard analgesics like acetaminophen.
Properties
Molecular Formula |
C16H19F2NO3 |
---|---|
Molecular Weight |
311.32 g/mol |
IUPAC Name |
tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(21)19-7-6-11(14(20)9-19)10-4-5-12(17)13(18)8-10/h4-5,8,11H,6-7,9H2,1-3H3 |
InChI Key |
BBJYXRLWBNPKAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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